

Introduction: The Significance of Spirocyclic Scaffolds

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Compound of Interest

Compound Name: *Spiro[5.5]undecan-2-one*

Cat. No.: B155468

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In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures that offer precise three-dimensional arrangements is paramount. Spirocyclic compounds, characterized by two rings sharing a single common atom, represent a class of molecules of significant interest. The inherent rigidity of the spiro junction limits the conformational mobility of the molecule, a critical attribute in the design of highly selective and potent therapeutic agents.^[1] This structural constraint allows for the precise spatial orientation of functional groups, enhancing interactions with biological targets like enzymes and receptors.^[1]

Spiro[5.5]undecan-2-one (CAS No. 1781-81-3) is a foundational member of this class, featuring a ketone functional group on one of its two six-membered rings.^[2] This ketone provides a reactive handle for a multitude of chemical transformations, making it a versatile building block for the synthesis of more complex molecular entities.^[2] This guide offers a comprehensive overview of the core physical properties, synthesis, reactivity, and potential applications of **Spiro[5.5]undecan-2-one**, tailored for professionals in chemical research and drug development.

Core Physicochemical Properties

The fundamental properties of **Spiro[5.5]undecan-2-one** are summarized below. These data are essential for its handling, characterization, and application in synthetic workflows.

Property	Value	Source(s)
IUPAC Name	spiro[5.5]undecan-2-one	[2]
CAS Number	1781-81-3	[2] [3] [4]
Molecular Formula	C ₁₁ H ₁₈ O	[2] [3] [4]
Molecular Weight	166.26 g/mol	[2] [3] [5]
Physical Form	Liquid	
InChI Key	FEYUTRZPSFLEST- UHFFFAOYSA-N	[2] [5]
Canonical SMILES	C1CCC2(CC1)CCCC(=O)C2	[2] [3]
Storage Temperature	2-8°C, Sealed in dry conditions	

Synthesis and Purification

The construction of the spiro[5.5]undecane framework can be achieved through various synthetic strategies. One notable method involves an alkynylation followed by a dearomatative cyclization, which provides an elegant route to the core structure. Understanding the causality behind the procedural steps is key to successful synthesis.

Experimental Protocol: Synthesis via Alkynylation and Dearomatizative Cyclization

This protocol is based on a synthetic strategy that builds the spirocyclic system through a carefully orchestrated sequence of reactions.[\[2\]](#)

Step 1: Alkynylation of Salicylaldehyde

- In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve salicylaldehyde in an anhydrous solvent such as toluene.
- Cool the solution to 0°C in an ice bath.

- Add a promoter, such as dimethylzinc (ZnMe_2), dropwise. Causality: The organozinc compound acts as a Lewis acid, activating the aldehyde carbonyl for nucleophilic attack.
- Slowly add the desired terminal alkyne. The alkyne will add to the aldehyde, forming a propargyl alcohol derivative.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

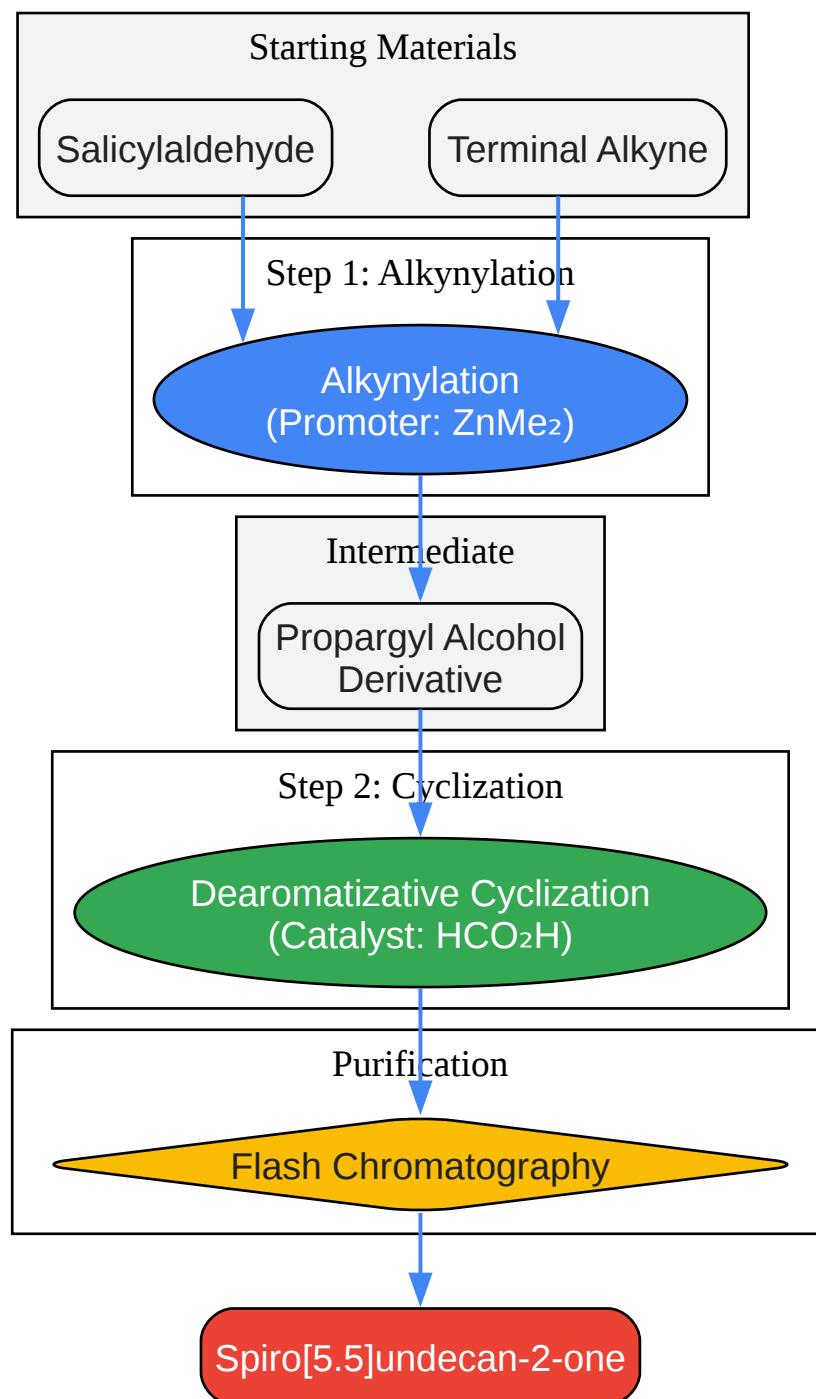
Step 2: Dearomatizative Cyclization

- Dissolve the crude propargyl alcohol from the previous step in a suitable solvent.
- Add formic acid (HCO_2H). Causality: The acid catalyzes the cyclization process, leading to the formation of the spirocyclic ketone.
- Heat the reaction mixture as required, monitoring its progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature and neutralize the acid carefully with a base, such as a saturated sodium bicarbonate (NaHCO_3) solution.
- Extract the product with an organic solvent, and purify the crude material.

Step 3: Purification

- Purify the crude **Spiro[5.5]undecan-2-one** using flash column chromatography on silica gel. The appropriate eluent system (e.g., a hexane/ethyl acetate gradient) should be determined by TLC analysis.
- Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final compound.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **Spiro[5.5]undecan-2-one**.

Spectroscopic Characterization

Confirming the identity and purity of **Spiro[5.5]undecan-2-one** requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.

- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the ketone carbonyl (C=O) stretch, typically found in the range of 1700-1725 cm^{-1} . The spectrum will also display C-H stretching absorptions from the sp^3 hybridized carbons of the rings, usually between 2850-2960 cm^{-1} .^[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will be complex due to the numerous non-equivalent aliphatic protons in the two rings. Signals will appear in the upfield region, typically between 1.0 and 2.5 ppm. The protons alpha to the carbonyl group will be the most downfield-shifted among the aliphatic signals.
 - ^{13}C NMR: The most characteristic signal is the ketone carbonyl carbon, which will appear significantly downfield (typically >200 ppm). The spiro carbon atom will also have a unique chemical shift, and the remaining nine aliphatic carbons will produce signals in the upfield region of the spectrum.
- Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M^+) would be observed at a mass-to-charge ratio (m/z) of 166, corresponding to the molecular weight of the compound.^[5] The fragmentation pattern would be complex, showing losses of alkyl fragments and carbon monoxide from the parent ion.^[7]

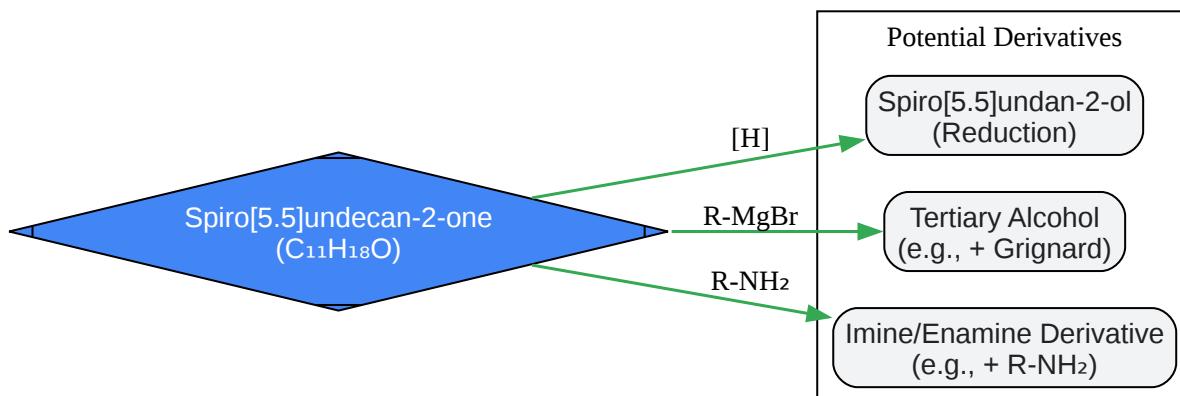
Chemical Reactivity and Applications

The chemical behavior of **Spiro[5.5]undecan-2-one** is dominated by its ketone functional group, which serves as a site for various transformations. This reactivity makes it a valuable intermediate in organic synthesis.^[2]

Key Reactions

- Reduction: The ketone can be readily reduced to a secondary alcohol, Spiro[5.5]undecan-2-ol, using standard reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).^[2]
- Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums, amines, cyanides) to form a wide range of derivatives.^[2]
- Oxidation: While the ketone itself is relatively stable to oxidation, reactions targeting other parts of the molecule can be performed to introduce further functionality.^[2]

Reactivity Overview Diagram



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Caption: Key reactions of **Spiro[5.5]undecan-2-one**.

Applications in Drug Development and Research

Spiro[5.5]undecan-2-one and its derivatives are valuable scaffolds in medicinal chemistry.

- Enzyme Inhibition: Derivatives have shown potential as enzyme inhibitors. For instance, certain spiroundecane structures have demonstrated inhibitory activity against HIV-1 integrase, a crucial enzyme for viral replication, with IC_{50} values in the micromolar range.^[2]

- **Anticancer Research:** The spiro[5.5]undecane core is found in various natural products and has been incorporated into synthetic compounds evaluated for anticancer properties.[2][8] Microwave-assisted synthesis has been employed to efficiently create novel spiro[5.5]undecane derivatives for evaluation as potential anti-cancer agents.[8][9]
- **Synthetic Building Block:** Beyond direct biological applications, it serves as a crucial intermediate for accessing more complex molecular targets, including natural products and their analogues.[2] The unique three-dimensional structure is useful for studying stereochemistry and conformational analysis.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Spiro[5.5]undecan-2-one**.

- **Hazard Identification:** The compound is classified as causing serious eye irritation (H319).[5] Some suppliers also list it as causing skin irritation (H315) and respiratory irritation (H335).
- **Handling Precautions:** Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[10] Avoid formation of aerosols.[10]
- **Storage:** Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.

Conclusion

Spiro[5.5]undecan-2-one is more than a simple bicyclic ketone; it is a versatile platform for chemical innovation. Its defined three-dimensional structure and reactive ketone functionality make it an attractive starting point for the synthesis of complex molecules with potential applications in pharmacology and materials science. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable building block into their synthetic and drug discovery programs.

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